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Compound of Interest

Compound Name: 1,3,3,5-Tetrachloropentane

Cat. No.: B14692985 Get Quote

Molecular Structure and Expected Vibrational
Modes
1,3,3,5-Tetrachloropentane possesses the chemical formula C₅H₈Cl₄.[1] Its structure consists

of a five-carbon pentane backbone with chlorine atoms substituted at positions 1, 3, 3, and 5.

The key functional groups that give rise to characteristic infrared absorption bands are the

carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds.

The primary vibrational modes expected in the infrared spectrum are:

C-H stretching: Associated with the stretching vibrations of the carbon-hydrogen bonds in the

CH₂ and CHCl groups.

C-H bending (scissoring, wagging, twisting, and rocking): These are deformation vibrations

of the C-H bonds.

C-Cl stretching: Associated with the stretching vibrations of the carbon-chlorine bonds.

C-C stretching and bending: Vibrations of the carbon skeleton.

Predicted Infrared Spectrum Data
While detailed experimental spectra are not readily available, a computed vapor-phase IR

spectrum for 1,3,3,5-tetrachloropentane has been referenced.[1][2] The analysis of such a
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spectrum would be based on the expected frequencies for the vibrational modes of the

molecule's functional groups.

The following table summarizes the expected characteristic infrared absorption bands for

1,3,3,5-tetrachloropentane based on general spectroscopic principles.

Vibrational Mode Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity

C-H Stretching (Alkyl) -CH₂-, -CHCl- 2850 - 3000 Strong

C-H Bending

(Scissoring)
-CH₂- ~1450 - 1470 Medium

C-H Bending

(Wagging/Twisting)
-CH₂- 1150 - 1350 Medium

C-Cl Stretching C-Cl 600 - 800 Strong

Note: The exact positions and intensities of the peaks can be influenced by the molecular

environment and the phase of the sample (gas, liquid, or solid).

Experimental Protocol: Vapor-Phase Infrared
Spectroscopy
Obtaining a high-quality infrared spectrum of 1,3,3,5-tetrachloropentane would typically

involve Fourier Transform Infrared (FTIR) spectroscopy. Given that a vapor-phase spectrum is

referenced in the literature, the following outlines a general experimental protocol for such a

measurement.[1][2]

Objective: To obtain the vapor-phase infrared absorption spectrum of 1,3,3,5-
tetrachloropentane.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer
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Gas cell with appropriate window material (e.g., KBr or NaCl, which are transparent in the

mid-IR region)

Vacuum line and pressure gauge

Heating mantle or other temperature control for the gas cell

Procedure:

Sample Preparation: A small amount of liquid 1,3,3,5-tetrachloropentane is placed in a

sample holder connected to the gas cell.

Cell Evacuation: The gas cell is evacuated to remove atmospheric gases (primarily water

vapor and carbon dioxide) that have strong IR absorptions and would interfere with the

spectrum of the analyte.

Sample Vaporization: The sample is gently heated to increase its vapor pressure, allowing

the gaseous 1,3,3,5-tetrachloropentane to fill the gas cell to a desired pressure. The

temperature and pressure are monitored and recorded.

Background Spectrum: A background spectrum of the evacuated gas cell (at the same

temperature) is collected. This is to account for any absorption from the cell windows and

any residual atmospheric gases.

Sample Spectrum: The infrared spectrum of the gaseous 1,3,3,5-tetrachloropentane is then

recorded. The spectrometer passes a beam of infrared radiation through the gas cell, and

the detector measures the amount of light that passes through at each wavenumber.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum of the compound.

Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands

and relate them to the vibrational modes of the 1,3,3,5-tetrachloropentane molecule.
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Visualization of Key Functional Groups and IR
Regions
The following diagram illustrates the logical relationship between the primary functional groups

in 1,3,3,5-tetrachloropentane and their corresponding expected regions in the infrared

spectrum.

Expected IR Absorptions for 1,3,3,5-Tetrachloropentane
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Caption: Functional groups of 1,3,3,5-Tetrachloropentane and their expected IR regions.

Interpretation and Conclusion
The infrared spectrum of 1,3,3,5-tetrachloropentane is expected to be characterized by strong

C-H stretching bands in the 2850-3000 cm⁻¹ region and strong C-Cl stretching absorptions in

the 600-800 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex

pattern of absorptions due to C-H bending and C-C skeletal vibrations, which are unique to the

molecule's specific structure. While experimental data is sparse, the theoretical analysis
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provides a solid foundation for identifying and characterizing this compound using infrared

spectroscopy. For definitive identification and quality control purposes, it is recommended to

obtain an experimental spectrum of a purified standard for comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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